2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-
Description
2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)- is a heterocyclic compound featuring:
- A thiophene ring substituted at position 4 with a 6-chloropyrazolo[1,5-a]pyrimidin-3-yl group.
- A carboxylic acid moiety at position 2 of the thiophene. This structure combines electron-withdrawing (chlorine, carboxylic acid) and π-conjugated systems, making it a candidate for pharmaceutical or materials science applications. Its synthesis likely involves formylation/oxidation strategies (as seen in pyrazolo-thieno-pyrimidine derivatives in ) or condensation reactions with chloroacetic acid (as in ).
Properties
IUPAC Name |
4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-7-2-13-10-8(3-14-15(10)4-7)6-1-9(11(16)17)18-5-6/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZJCMGVWGBDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=C3N=CC(=CN3N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158665 | |
| Record name | 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314894-01-3 | |
| Record name | 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314894-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)- typically involves multi-step organic reactionsThe pyrazolo[1,5-a]pyrimidine moiety is then synthesized separately and coupled with the thiophene derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrazolo[1,5-a]pyrimidine rings .
Scientific Research Applications
2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Effects and Molecular Features
Key Observations :
- Chlorine substitution (target vs. ) alters electronic properties: The target’s 6-Cl on pyrazolo-pyrimidine may direct electrophilic substitution differently than ’s 2-chlorobenzyl group.
- Thiophene vs. Benzene : The thiophene in the target introduces sulfur-based conjugation, contrasting with benzene rings in analogs (e.g., 11a’s trimethylbenzylidene).
Spectroscopic and Physical Properties
Notes:
Biological Activity
2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)- (CAS No. 1314894-01-3) is a complex organic compound characterized by its unique structural features combining a thiophene ring and a pyrazolo[1,5-a]pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound is depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H6ClN3O2S |
| Molecular Weight | 253.70 g/mol |
| InChI | InChI=1S/C11H6ClN3O2S |
| Melting Point | Not specified |
The biological activity of 2-thiophenecarboxylic acid derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by altering the activity of these targets, leading to various physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms involved in its action.
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been investigated. It has been noted that similar thiophene derivatives demonstrate antibacterial and antifungal effects, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
The inhibition of specific enzymes is another pathway through which this compound may exhibit biological activity. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit kinases involved in cancer progression, suggesting that this compound could potentially serve as a lead for developing novel kinase inhibitors.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Antimicrobial Activity
Research in Phytotherapy Research highlighted the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Candida albicans. The study suggested that these compounds could be developed into effective antimicrobial agents.
Study 3: Enzyme Inhibition
A recent investigation into the inhibitory effects on protein kinases revealed that compounds structurally similar to 2-thiophenecarboxylic acid effectively inhibited MARK (microtubule affinity-regulating kinase), which is implicated in neurodegenerative diseases like Alzheimer's.
Q & A
Q. Purity Assurance :
- Chromatography : Use preparative HPLC or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients).
- Recrystallization : Optimize solvent polarity (e.g., DMSO/water mixtures) for high-purity crystals.
- Analytical Validation : Monitor purity via HPLC (≥95% purity threshold) and LC-MS to detect side products .
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Q. Methodological Approach :
- NMR Spectroscopy :
- 1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrimidine; δ 6.8–7.2 ppm for thiophene).
- 13C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and aromatic carbons.
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine .
Cross-Validation : Compare spectral data with structurally analogous pyrazolo-pyrimidine derivatives .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural analysis?
Q. Resolution Strategy :
- Multi-Technique Validation :
- Use single-crystal X-ray diffraction to unambiguously assign bond lengths and angles, resolving ambiguities in NMR assignments .
- Perform 2D NMR (COSY, HSQC) to correlate proton and carbon signals.
- Computational Modeling :
- Dynamic Effects : Account for conformational flexibility in solution (e.g., rotamers) that may cause NMR signal splitting absent in solid-state structures .
Advanced: What strategies optimize reaction yields and selectivity in synthesizing the pyrazolo-pyrimidine-thiophene scaffold?
Q. Optimization Framework :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; toluene/ethanol mixtures improve cyclization efficiency .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; optimize ligand-to-metal ratios to minimize side reactions .
- Temperature Control : Stepwise heating (e.g., 80°C for coupling, 110°C for cyclization) to balance reaction rate and decomposition .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent volume) .
Advanced: How can computational methods predict the electronic properties and reactivity of this compound?
Q. Methodological Workflow :
- Quantum Chemical Calculations :
- DFT : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., suitability as a kinase inhibitor).
- Molecular Dynamics (MD) : Simulate solvation effects on stability and aggregation.
- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets) .
- Reactivity Descriptors : Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Basic: What are the recommended storage conditions to maintain compound stability?
Q. Stability Protocol :
Q. Stability Monitoring :
- Periodic HPLC analysis (every 3 months) to detect degradation products .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
